molecular formula C22H30N2S B15451828 Thiourea, N-(diphenylmethyl)-N'-octyl- CAS No. 62551-96-6

Thiourea, N-(diphenylmethyl)-N'-octyl-

Cat. No.: B15451828
CAS No.: 62551-96-6
M. Wt: 354.6 g/mol
InChI Key: KIZIZRXOAZCJFY-UHFFFAOYSA-N
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Description

Thiourea derivatives are a versatile class of compounds with applications ranging from medicinal chemistry to materials science. "Thiourea, N-(diphenylmethyl)-N'-octyl-" features a diphenylmethyl group attached to one nitrogen and a linear octyl chain on the adjacent nitrogen. This combination of aromatic and aliphatic substituents imparts unique physicochemical properties, such as enhanced lipophilicity from the octyl chain and steric bulk from the diphenylmethyl group.

Properties

CAS No.

62551-96-6

Molecular Formula

C22H30N2S

Molecular Weight

354.6 g/mol

IUPAC Name

1-benzhydryl-3-octylthiourea

InChI

InChI=1S/C22H30N2S/c1-2-3-4-5-6-13-18-23-22(25)24-21(19-14-9-7-10-15-19)20-16-11-8-12-17-20/h7-12,14-17,21H,2-6,13,18H2,1H3,(H2,23,24,25)

InChI Key

KIZIZRXOAZCJFY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCNC(=S)NC(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Physicochemical Properties

  • Lipophilicity and Solubility: N,N'-Dibenzylthiourea (C15H16N2S): The benzyl groups confer moderate lipophilicity (logP ~3.5), whereas the octyl chain in the target compound likely increases logP significantly, enhancing lipid solubility but reducing aqueous solubility . N-Octyl-Functionalized Dithienopyrroles: In conjugated polymers, octyl chains improve solubility in organic solvents, a property that may extend to thioureas in materials applications .
  • The octyl chain may offer flexibility, balancing bulk and accessibility .

Comparative Data Table

Compound Name Substituents Biological Activity Key Properties Reference
HI-443 Thiophene, bromopyridyl Anti-HIV-1 High potency against resistant strains
N,N'-Dibenzylthiourea Benzyl, benzyl Not specified Moderate lipophilicity (logP ~3.5)
N-(4-Methylbenzoyl)-N’-(4-chloro-2-nitrophenyl)thiourea Methylbenzoyl, chloro-nitrophenyl Antibacterial, antifungal Electron-withdrawing groups enhance activity
N-Octyl dithienopyrrole Octyl, thienyl Conjugated polymer component Enhanced organic solubility
T129 (N-[(3-Chlorophenyl)diphenylmethyl]-1,3-thiazol-2-amine) Chlorophenyl, diphenylmethyl, thiazol Not specified Steric bulk from diphenylmethyl

Key Research Findings

  • Role of Aliphatic Chains : The octyl group in "Thiourea, N-(diphenylmethyl)-N'-octyl-" likely enhances lipid membrane permeability, a critical factor in drug delivery. This contrasts with shorter chains (e.g., ethyl, propyl) in compounds like N-ethyl-N-(2-methylphenyl)thiourea, which exhibit lower logP values .
  • Synergy of Aromatic and Aliphatic Groups : The diphenylmethyl-octyl combination may balance steric hindrance and flexibility, optimizing interactions with hydrophobic pockets in proteins or synthetic matrices .
  • Resistance Profiles : Compared to cyclic amine-containing thioureas (e.g., piperazinyl derivatives), the octyl chain may reduce susceptibility to resistance mechanisms in viral targets, though this requires empirical validation .

Q & A

Q. Basic Research Focus

  • TGA/DSC : Thermal decomposition onset at ~200°C, with mass loss corresponding to octyl chain cleavage.
  • LC-MS/MS : Identifies hydrolyzed byproducts (e.g., diphenylmethylamine) via m/z peaks at 184.1 [M+H]⁺ .

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